

# HPLC Analysis of Carabron: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: Carabron

Cat. No.: B157551

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This document provides a comprehensive guide for the analysis of **Carabron**, a sesquiterpenoid lactone with significant anti-tumor and anti-fungal properties, using High-Performance Liquid Chromatography (HPLC).<sup>[1][2][3]</sup> This application note is intended for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of **Carabron**.

## Introduction

**Carabron** (C<sub>15</sub>H<sub>20</sub>O<sub>3</sub>) is a naturally occurring sesquiterpenoid isolated from plants such as *Carpesium abrotanoides*.<sup>[1][3]</sup> Due to its demonstrated biological activities, including anti-tumor effects against pancreatic cancer cells, robust analytical methods are crucial for its study in drug discovery and development. High-Performance Liquid Chromatography (HPLC) offers a reliable and efficient method for the separation, identification, and quantification of **Carabron**. This document outlines a detailed protocol for HPLC analysis, including sample preparation, chromatographic conditions, and method validation parameters based on established methods for similar sesquiterpenoid lactones.

## Experimental Protocols

A reverse-phase HPLC method with UV detection is recommended for the analysis of **Carabron**. This method is based on protocols developed for the analysis of other sesquiterpenoid lactones and provides good resolution and sensitivity.

## Sample Preparation

- **Standard Solution:** Accurately weigh 10 mg of **Carabron** reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
- **Calibration Standards:** Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Extraction:** For plant material, a recommended extraction method involves shaking and sonication with methanol.
  - Accurately weigh 1 g of powdered plant material.
  - Add 20 mL of methanol and shake for 1 hour.
  - Sonicate the mixture for 30 minutes.
  - Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

## Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of **Carabron**:

Parameter	Recommended Setting
HPLC System	A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase	A gradient of acetonitrile (A) and water (B).
Gradient Program	0-5 min, 30% A; 5-25 min, 30-70% A; 25-30 min, 70% A; 30-35 min, 70-30% A; 35-40 min, 30% A.
Flow Rate	1.0 mL/min.
Column Temperature	30 °C.
Injection Volume	10 µL.
Detection	UV detection at 210 nm.

## Data Presentation

The following tables summarize the expected quantitative data from the validation of the proposed HPLC method for **Carabron** analysis. These values are representative of typical performance for HPLC analysis of sesquiterpenoid lactones.

Table 1: Linearity and Range

Analyte	Linear Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )
Carabron	1 - 100	> 0.999

Table 2: Precision

Analyte	Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)
Carabron	5	< 2.0%	< 3.0%
25	< 1.5%	< 2.5%	
75	< 1.0%	< 2.0%	

Table 3: Accuracy (Recovery)

Analyte	Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
Carabron	10	9.8 - 10.2	98 - 102%
50	49.0 - 51.0	98 - 102%	
90	88.2 - 91.8	98 - 102%	

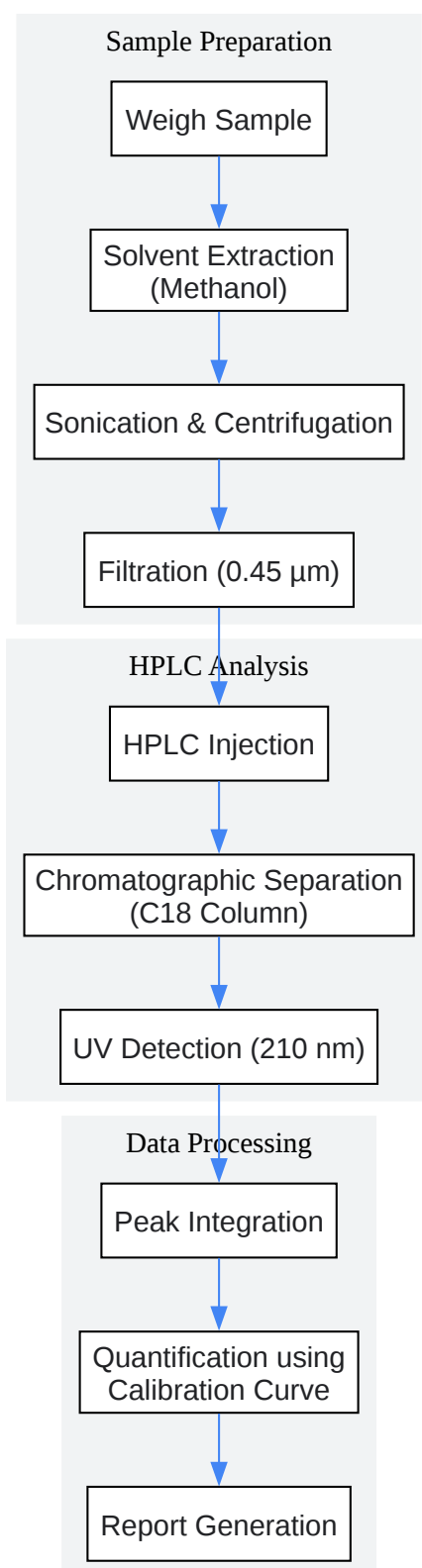
Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Carabron	~0.1	~0.3

## Mandatory Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Carabron** from sample preparation to data analysis.

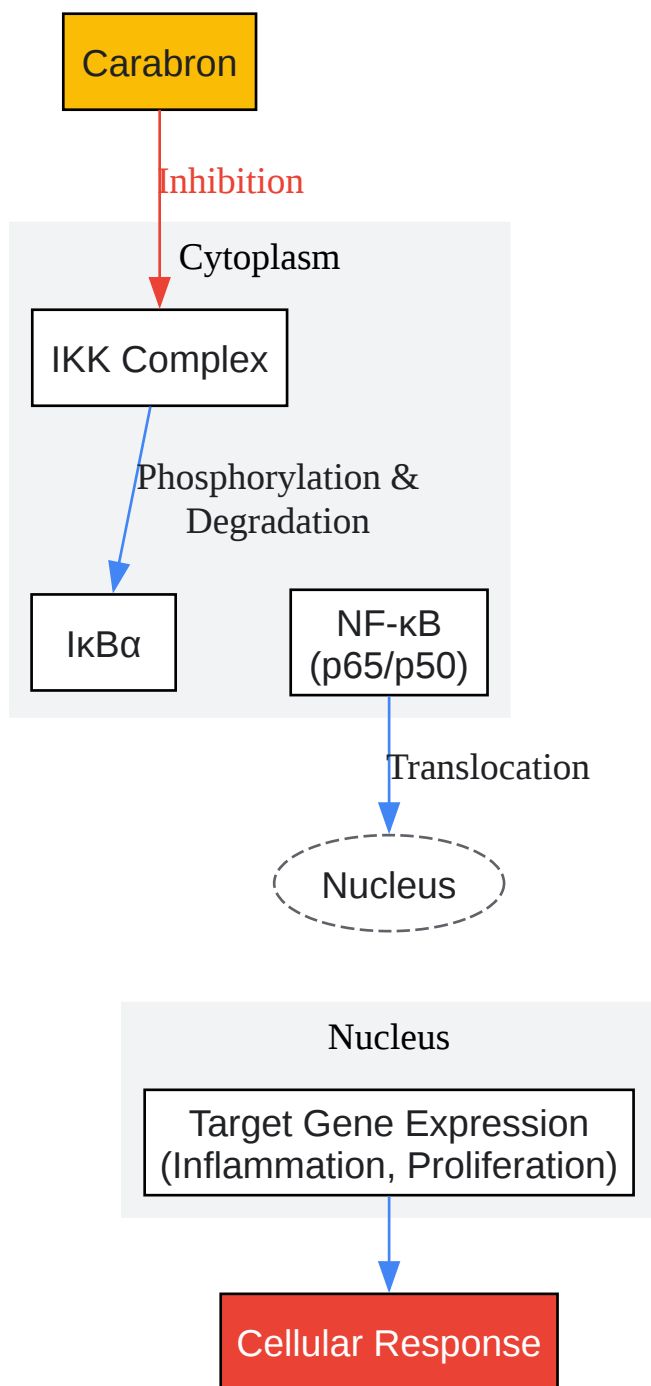


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*Workflow for HPLC analysis of **Carabron**.*

## Signaling Pathway

**Carabron** has been reported to exhibit anti-tumor activity by inducing ferroptosis and modulating the Hippo signaling pathway in pancreatic cancer cells. Sesquiterpenoid lactones, as a class, are known to influence various signaling pathways, including the NF- $\kappa$ B pathway, which is critical in inflammation and cancer. The following diagram illustrates a simplified representation of the NF- $\kappa$ B signaling pathway, a potential target for **Carabron** and other sesquiterpenoid lactones.



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*Simplified NF-κB signaling pathway, a potential target for **Carabron**.*

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## References

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